

# 3,5-Dibromobenzamide: A Versatile Precursor in Modern Organic Synthesis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **3,5-Dibromobenzamide**

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A Technical Guide for Researchers and Drug Development Professionals

## Introduction

**3,5-Dibromobenzamide** is a halogenated aromatic amide that serves as a pivotal building block in organic synthesis. Its structure, featuring a benzene ring substituted with two bromine atoms at the meta positions relative to a primary amide group, offers multiple reactive sites for strategic functionalization. The bromine atoms are amenable to a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. Simultaneously, the amide moiety can undergo classic transformations, such as the Hofmann rearrangement, to yield valuable aniline derivatives. This combination of functionalities makes **3,5-dibromobenzamide** a highly versatile precursor for constructing complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. This guide provides an in-depth overview of its key transformations, detailed experimental protocols, and applications in the synthesis of biologically active molecules.

## Physicochemical Properties

A summary of the key physicochemical properties of **3,5-dibromobenzamide** is presented below.<sup>[1]</sup>

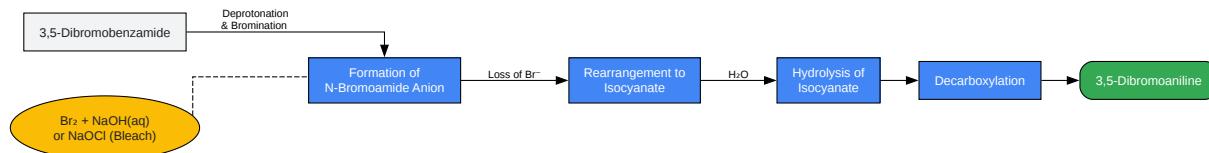
Property	Value
IUPAC Name	3,5-dibromobenzamide
Molecular Formula	C <sub>7</sub> H <sub>5</sub> Br <sub>2</sub> NO
Molecular Weight	278.93 g/mol
CAS Number	175205-85-3
Appearance	Solid
Canonical SMILES	C1=C(C=C(C=C1Br)Br)C(=O)N
InChIKey	IOFGMNBDIDEBIQ-UHFFFAOYSA-N

## Key Synthetic Transformations

The synthetic utility of **3,5-dibromobenzamide** is primarily derived from transformations of its amide group and the reactivity of its carbon-bromine bonds.

### Hofmann Rearrangement: Access to 3,5-Dibromoaniline

The Hofmann rearrangement provides a direct pathway to convert the primary amide of **3,5-dibromobenzamide** into a primary amine, yielding 3,5-dibromoaniline with the loss of one carbon atom.<sup>[2][3]</sup> This reaction typically proceeds by treating the amide with bromine or a bromine equivalent (like sodium hypobromite, formed *in situ* from bromine and sodium hydroxide) in a basic solution.<sup>[2][3]</sup> The reaction progresses through an isocyanate intermediate, which is then hydrolyzed to the corresponding amine.<sup>[2][4]</sup> This transformation is fundamental for preparing substituted anilines that are themselves valuable synthetic intermediates.

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### Workflow for the Hofmann Rearrangement of **3,5-Dibromobenzamide**.

#### Experimental Protocol: Hofmann Rearrangement

This protocol is adapted from the general procedure for the Hofmann rearrangement using sodium hypochlorite (household bleach).<sup>[5]</sup>

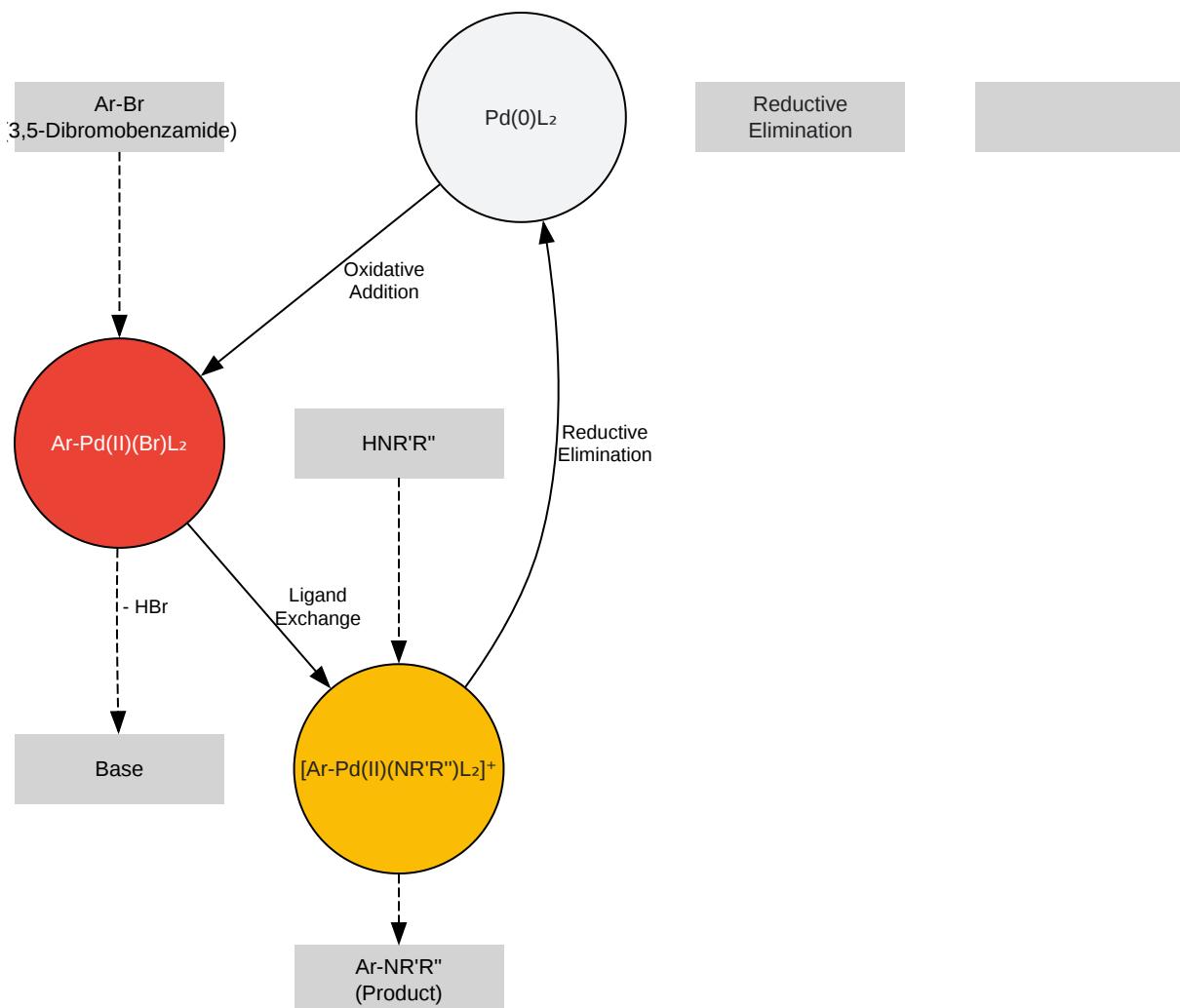
- Preparation: In a round-bottom flask equipped with a magnetic stirrer, prepare a solution of sodium hydroxide (2.2 equivalents) in water and cool the solution to 0-5 °C in an ice-water bath.
- Amide Addition: Slowly add **3,5-dibromobenzamide** (1.0 equivalent) to the cold sodium hydroxide solution while stirring vigorously.
- Oxidant Addition: To the resulting suspension, add household bleach (sodium hypochlorite solution, typically 5-6%, 1.2 equivalents) dropwise, ensuring the temperature remains below 10 °C.
- Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature, then heat to approximately 60-80 °C for 1 hour to ensure the complete hydrolysis of the isocyanate intermediate.
- Work-up: Cool the reaction mixture to room temperature. The product, 3,5-dibromoaniline, may precipitate and can be collected by vacuum filtration. Alternatively, extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

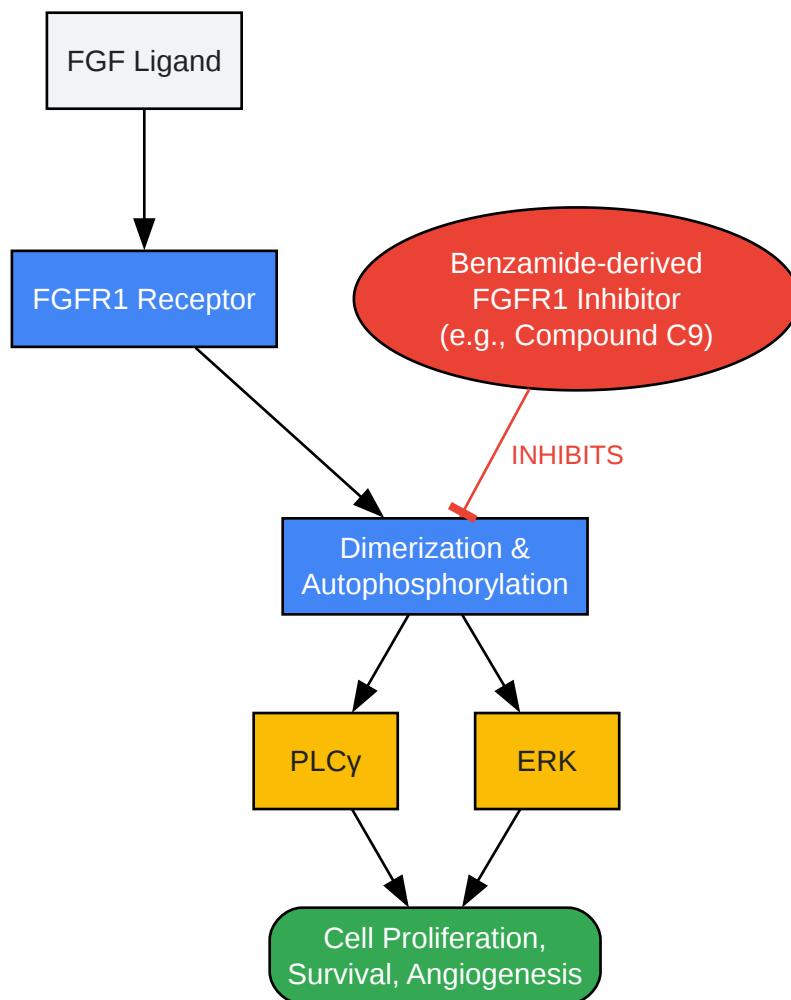
- Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

## Palladium-Catalyzed Cross-Coupling Reactions

The two bromine atoms on the aromatic ring serve as excellent handles for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents.

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling aryl halides with amines in the presence of a palladium catalyst and a strong base.<sup>[6]</sup> <sup>[7]</sup> This reaction transforms **3,5-dibromobenzamide** into N-aryl or N-alkyl derivatives, significantly expanding its molecular complexity. The choice of palladium source, ligand, and base is critical for achieving high yields.<sup>[8]</sup><sup>[9]</sup>





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## References

- 1. 3,5-Dibromobenzamide | C7H5Br<sub>2</sub>NO | CID 2735937 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 2. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 3. Hofmann Rearrangement Reaction | TCI Deutschland GmbH [tcichemicals.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Solved Experiment 5 - Hofmann Rearrangement using Household | Chegg.com [chegg.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- To cite this document: BenchChem. [3,5-Dibromobenzamide: A Versatile Precursor in Modern Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b063241#3-5-dibromobenzamide-as-a-precursor-in-organic-synthesis>]

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